2,7-Dimethyloctan-2-ol
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Overview
Description
2,7-Dimethyloctan-2-ol is a chemical compound with the molecular formula C10H22O. It is a branched-chain primary aliphatic alcohol, which means it has a hydroxyl group (-OH) attached to a saturated carbon atom. This compound is part of a larger group of chemicals known for their use in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyloctan-2-ol can be achieved through several methods. One common approach involves the reduction of 2,7-Dimethyloctan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of 2,7-Dimethyloctan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the hydrogenation reaction.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyloctan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,7-Dimethyloctan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, it can be synthesized by reducing 2,7-Dimethyloctan-2-one.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 2,7-Dimethyloctyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: 2,7-Dimethyloctan-2-one
Reduction: this compound
Substitution: 2,7-Dimethyloctyl chloride
Scientific Research Applications
2,7-Dimethyloctan-2-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a model compound for studying the metabolism of branched-chain alcohols.
Medicine: It is investigated for its potential use in drug formulation and delivery systems.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,7-Dimethyloctan-2-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules. Its effects are mediated through its ability to alter membrane fluidity and permeability, as well as its potential to act as a precursor for other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyloctan-2-ol
- 2,7-Dimethyloctane
- 2,7-Dimethyloctan-2-one
Uniqueness
2,7-Dimethyloctan-2-ol is unique due to its specific branched structure and the presence of a hydroxyl group at the second carbon position. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
42007-73-8 |
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Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2,7-dimethyloctan-2-ol |
InChI |
InChI=1S/C10H22O/c1-9(2)7-5-6-8-10(3,4)11/h9,11H,5-8H2,1-4H3 |
InChI Key |
JJZZVQICFJITMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCC(C)(C)O |
Origin of Product |
United States |
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